molecular formula C9H11NO3 B3355719 Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate CAS No. 6339-66-8

Ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate

Cat. No.: B3355719
CAS No.: 6339-66-8
M. Wt: 181.19 g/mol
InChI Key: DQOHQDBVDDNUPK-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Core Structures in Chemical Research

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in chemical and biological sciences. researchgate.netvedantu.com Its unique electronic properties, arising from the delocalization of the nitrogen lone pair of electrons into the aromatic system, confer a high degree of reactivity and stability. researchgate.net This structural motif is integral to numerous natural products essential for life. vedantu.comnih.gov For instance, the porphyrin ring system, composed of four pyrrole units, is the core of heme in hemoglobin, chlorophyll (B73375) in plants, and vitamin B12. vedantu.comnih.gov

Beyond their natural occurrences, pyrrole derivatives are a cornerstone of medicinal chemistry. researchgate.netnih.gov The pyrrole nucleus is present in a multitude of synthetic compounds exhibiting a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and antifungal properties. nih.govresearchgate.net The versatility of the pyrrole ring allows for substitutions at various positions, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. nih.gov Furthermore, pyrrole-based polymers, such as polypyrrole, have gained attention in materials science for their electrical conductivity, leading to applications in electronics and sensors. researchgate.net The continued exploration of pyrrole chemistry is therefore crucial for the discovery of new therapeutic agents and advanced materials. nih.gov

Historical Context of Pyrrole Synthesis and Functionalization

The synthesis of the pyrrole ring has been a subject of extensive research for over a century, leading to the development of several classic and powerful synthetic methods. These foundational reactions have enabled chemists to access a wide variety of substituted pyrroles from simple starting materials.

Several widely used synthetic strategies are variations of the condensation of amines with carbonyl-containing compounds. researchgate.net Among the most notable historical methods are:

Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. researchgate.netpharmaguideline.com

Knorr Pyrrole Synthesis: A versatile method that typically involves the condensation of an α-amino-ketone with a compound containing an activated methylene (B1212753) group (e.g., a β-ketoester). pharmaguideline.comwikipedia.orgwikipedia.org

Hantzsch Pyrrole Synthesis: This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. researchgate.netpharmaguideline.comwikipedia.org

Barton-Zard Synthesis: A more modern approach that involves the reaction of a nitroalkene with an isocyanoacetate to produce substituted pyrroles. researchgate.netpharmaguideline.com

The functionalization of the pre-formed pyrrole ring is another critical aspect of its chemistry. Due to its electron-rich nature, the pyrrole ring readily undergoes electrophilic substitution reactions, such as nitration, sulfonation, and acylation, preferentially at the C2 and C5 positions. nih.govchemeurope.com The Vilsmeier-Haack reaction, for example, is a common method for introducing a formyl group onto the pyrrole ring, a key step in the synthesis of formylpyrrole derivatives. nih.govchemeurope.comresearchgate.net

Research Landscape and Foundational Importance of Formylpyrrole Carboxylates

Formylpyrrole carboxylates, such as Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate, represent a particularly important subclass of pyrrole derivatives. These compounds are highly valuable as synthetic intermediates due to the presence of multiple reactive functional groups on the pyrrole core. The formyl group (an aldehyde) and the ethyl carboxylate group (an ester) serve as handles for further chemical transformations, allowing for the elaboration of the molecule into more complex structures.

The formyl group can undergo a variety of reactions, including oxidation, reduction, and condensation, while the ester group can be hydrolyzed, reduced, or converted to other functional groups. This dual functionality makes formylpyrrole carboxylates versatile building blocks in multi-step syntheses.

Research has demonstrated the utility of closely related compounds, such as Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, as key intermediates in the synthesis of targeted therapeutics. pharmaffiliates.comalfachemch.com Specifically, this analog is a crucial precursor for the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy. pharmaffiliates.cominnospk.com The synthesis of Sunitinib highlights the strategic importance of formylpyrrole carboxylates in constructing the core structures of pharmacologically active agents. The presence and position of the methyl, formyl, and carboxylate groups on the pyrrole ring are critical for the subsequent cyclization and condensation reactions required to build the final drug molecule. The broader class of 2-formylpyrroles is also recognized for its presence in natural products and its diverse biological activities. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-10-8(5-11)6(7)2/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOHQDBVDDNUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=C1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284636
Record name ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate
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Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6339-66-8
Record name NSC38093
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Record name ethyl 5-formyl-4-methyl-1h-pyrrole-3-carboxylate
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Synthetic Methodologies for Ethyl 5 Formyl 4 Methyl 1h Pyrrole 3 Carboxylate

De Novo Synthesis Approaches

The foundational step in many synthetic routes towards ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate is the construction of the pyrrole (B145914) ring itself. Several classical and modern cyclization strategies can be employed to create the core heterocyclic structure.

Adaptations of the Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis, a cornerstone in heterocyclic chemistry since its discovery, offers a robust method for the preparation of substituted pyrroles. wikipedia.org This reaction classically involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org To apply this to the synthesis of a precursor for the target molecule, such as ethyl 4-methyl-1H-pyrrole-3-carboxylate, a careful selection of starting materials is necessary.

An adapted Knorr synthesis for a related compound, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, provides a blueprint. This involves the reaction of 2-bromopropanal (B25509) with ethyl acetoacetate (B1235776) and ammonia (B1221849) water. A plausible adaptation for the synthesis of ethyl 4-methyl-1H-pyrrole-3-carboxylate would involve the condensation of an α-amino-aldehyde or its equivalent with ethyl 2-methylacetoacetate (B1246266). The α-amino species is often generated in situ due to its instability. For instance, the reduction of an oximino derivative of a simple aldehyde in the presence of the β-ketoester can initiate the cyclization.

The general mechanism proceeds through the formation of an enamine from the β-ketoester and the amine, which then attacks the carbonyl of the α-amino ketone (or aldehyde equivalent), followed by cyclization and dehydration to yield the aromatic pyrrole ring.

Table 1: Key Reactants in an Adapted Knorr Synthesis

Reactant TypeSpecific Example for Precursor SynthesisRole in Reaction
α-Amino CarbonylAminoacetaldehyde (or in situ generated equivalent)Provides N1, C2, and C5 of the pyrrole ring
β-KetoesterEthyl 2-methylacetoacetateProvides C3, C4, and the associated substituents

Alternative Cyclization Strategies for Pyrrole Ring Formation

Beyond the Knorr synthesis, other cyclization methods offer alternative pathways to the pyrrole core, each with its own advantages in terms of starting material availability and substituent pattern control.

Paal-Knorr Synthesis: This is one of the most straightforward methods for pyrrole synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.org To obtain the desired substitution pattern, a specifically substituted 1,4-dicarbonyl precursor would be required. The reaction is typically catalyzed by acid and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration. wikipedia.org

Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. This three-component reaction provides a high degree of flexibility in the substitution pattern of the resulting pyrrole.

Barton-Zard Pyrrole Synthesis: This reaction provides a route to pyrroles from the reaction of a nitroalkene with an α-isocyanide under basic conditions. wikipedia.org It is particularly useful for synthesizing pyrroles with specific substitution patterns that may be difficult to achieve through other methods. allaboutchemistry.net The mechanism involves a Michael-type addition followed by cyclization and elimination of the nitro group. wikipedia.org

Van Leusen Pyrrole Synthesis: This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an α,β-unsaturated ketone or aldehyde (a Michael acceptor) in the presence of a base. nih.gov This [3+2] cycloaddition reaction is a powerful tool for the synthesis of a wide variety of substituted pyrroles. nih.govnih.gov

Strategic Functionalization via Formylation and Esterification

Once the appropriately substituted pyrrole precursor, ethyl 4-methyl-1H-pyrrole-3-carboxylate, is obtained, the next critical step is the introduction of the formyl group at the 5-position.

Vilsmeier-Haack Formylation in Pyrrole Systems

The Vilsmeier-Haack reaction is the most common and effective method for the formylation of electron-rich aromatic and heteroaromatic rings, such as pyrrole. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemtube3d.com This electrophilic species then attacks the pyrrole ring.

The regioselectivity of the Vilsmeier-Haack formylation on a substituted pyrrole is governed by both electronic and steric factors. The pyrrole ring is highly activated towards electrophilic substitution, with the α-positions (C2 and C5) being more reactive than the β-positions (C3 and C4). In the case of ethyl 4-methyl-1H-pyrrole-3-carboxylate, the 3 and 4 positions are already substituted. This leaves the 2 and 5 positions available for formylation. The electron-donating nature of the alkyl group at C4 and the electron-withdrawing nature of the carboxylate at C3 will influence the electron density at the available α-positions. Generally, the position adjacent to the electron-donating group and less sterically hindered will be favored. In this case, the 5-position is electronically activated and sterically accessible, making it the preferred site of formylation.

The reaction mechanism involves the electrophilic attack of the Vilsmeier reagent on the pyrrole ring to form a sigma complex, which then loses a proton to restore aromaticity. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.

Table 2: Vilsmeier-Haack Reaction Conditions

ReagentRoleTypical Conditions
Ethyl 4-methyl-1H-pyrrole-3-carboxylateSubstrateStarting material
N,N-Dimethylformamide (DMF)Formyl sourceSolvent and reactant
Phosphoryl chloride (POCl₃)Activating agentAdded dropwise at low temperature
Aqueous base (e.g., Na₂CO₃)WorkupHydrolysis of the iminium intermediate

Esterification Methods for Carboxylate Moiety Introduction

In a synthetic strategy where the pyrrole ring is first formed with a carboxylic acid at the 3-position (5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid), a subsequent esterification step is required. The most common method for this transformation is the Fischer-Speier esterification.

This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, either the water produced is removed, or a large excess of the alcohol is used.

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which makes the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ethyl ester.

Regioselective Methyl Group Incorporation Techniques

The introduction of the methyl group at the 4-position of the pyrrole ring is a critical aspect of the synthesis. This can be achieved either by using a starting material that already contains the methyl group in the correct position during the de novo synthesis of the pyrrole ring, or by the less common approach of direct methylation of a pre-formed pyrrole.

As discussed in the context of the Knorr synthesis, using a starting material like ethyl 2-methylacetoacetate ensures the incorporation of the methyl group at the desired 4-position from the outset. This is generally the more efficient and regiochemically controlled method.

Direct C-H methylation of a pyrrole ring is challenging due to the high reactivity of the pyrrole nucleus, which can lead to over-methylation or polymerization under typical electrophilic alkylation conditions (e.g., Friedel-Crafts). The regioselectivity of such reactions is also difficult to control. While electrophilic substitution on pyrrole preferentially occurs at the α-positions, directing it specifically to a β-position in a controlled manner is not straightforward. Research into C-H activation and functionalization of heterocycles is an active area, but for a targeted synthesis of this specific molecule, building the ring with the methyl group already in place is the more established and reliable strategy.

Process Optimization and Scale-Up Considerations

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires rigorous optimization to ensure efficiency, cost-effectiveness, and safety. For Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate, this primarily involves refining the Vilsmeier-Haack formylation step. A key development in process scale-up is the adoption of continuous flow technology. Continuous flow systems can offer superior control over reaction conditions, enhance safety, and improve product quality and yield compared to traditional batch methods. Research on the synthesis of a closely related intermediate, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, demonstrated that continuous flow processing led to significant improvements in reaction yields and selectivity, coupled with drastically reduced reaction times.

The choice of solvent and the temperature at which a reaction is conducted are critical parameters that significantly impact reaction rate, yield, and purity. In the Vilsmeier-Haack formylation of pyrrole derivatives, chlorinated solvents like dichloromethane (B109758) (CH2Cl2) are frequently employed.

The reaction temperature is often carefully controlled in stages. The initial formation of the Vilsmeier reagent from DMF and POCl3 is an exothermic process that is typically managed by cooling the reaction mixture in an ice-water bath. Following the addition of the pyrrole substrate, the reaction may be allowed to proceed at room temperature or heated to reflux to ensure complete conversion. For instance, one procedure for a related dimethylpyrrole carboxylate involves adding the pyrrole solution to the Vilsmeier reagent at low temperatures and then stirring at room temperature for several hours. Another protocol for a halogenated pyrrole derivative involves heating the reaction mixture to 90 °C overnight after the initial combination of reactants. The optimal temperature profile is crucial for maximizing the yield of the desired product while minimizing the formation of impurities.

Table 1: Influence of Reaction Conditions on Pyrrole Formylation
Pyrrole SubstrateReagentsSolventTemperature ProfileYieldReference
3,4-dimethyl-2-ethoxycarbonyl-pyrrolePOCl3, DMFCH2Cl20 °C to Room Temp77%
Methyl 2,4-dimethyl-1H-pyrrole-3-carboxylateDMF/POCl3DCMRefluxNot specified
Ethyl 3-fluoro-1H-pyrrole-2-carboxylatePOCl3, DMFDMF0 °C to 90 °CNot specified

While the classic Vilsmeier-Haack reaction uses a stoichiometric amount of phosphorus oxychloride, modern synthetic chemistry emphasizes the use of catalysts to improve efficiency and reduce waste. In the broader context of pyrrole synthesis, various catalytic systems have been developed. For example, Lewis acids such as iron(III) chloride and zinc(II) triflate have been shown to be effective catalysts for the synthesis of N-substituted pyrroles.

Principles of Green Chemistry in Compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in pharmaceutical manufacturing for both environmental and economic reasons.

Key green chemistry strategies applicable to the synthesis of Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate include:

Use of Greener Solvents: The reliance on chlorinated solvents like dichloromethane is a drawback of many traditional Vilsmeier-Haack protocols. Research into alternative pyrrole syntheses has identified water as a superior and greener solvent for certain transformations, such as the iron(III) chloride-catalyzed synthesis of N-substituted pyrroles.

Solvent-Free Conditions: An even more environmentally friendly approach is the elimination of solvents altogether. Solvent-free conditions for pyrrole synthesis have been developed, which can lead to shorter reaction times and simplified product isolation.

Catalysis: As mentioned previously, the use of catalysts is a cornerstone of green chemistry. Catalytic processes reduce the generation of waste associated with stoichiometric reagents. The use of reusable catalysts is particularly beneficial.

Table 2: Application of Green Chemistry Principles in Pyrrole Synthesis
Green Chemistry PrincipleApproachExample/BenefitReference
Waste PreventionCatalysisUse of FeCl3 or Zn(OTf)2 reduces need for stoichiometric reagents.
Safer SolventsAqueous MediaWater used as a solvent in certain catalytic pyrrole syntheses.
Energy EfficiencyContinuous Flow SynthesisImproved heat transfer and shorter reaction times reduce energy consumption.
Hazard ReductionSolvent-Free ReactionsEliminates hazards and waste associated with organic solvents.
Use of Renewable FeedstocksBiocatalysisEnzymes like Novozym 435 operate under mild conditions.

Chemical Reactivity and Transformation Pathways of Ethyl 5 Formyl 4 Methyl 1h Pyrrole 3 Carboxylate

Reactions at the Formyl Group

The formyl group (-CHO) is a versatile functional group that readily participates in a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles, and its ability to undergo both oxidation and reduction.

The carbonyl carbon of the formyl group is electrophilic and serves as a primary site for nucleophilic attack. This leads to a range of addition and condensation products.

Condensation with Amines and Hydrazines: The formyl group readily undergoes condensation reactions with primary amines and their derivatives, such as hydrazines, to form imines (Schiff bases) and hydrazones, respectively. For instance, reacting ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, a close analog, with various hydrazides in glacial acetic acid results in the formation of the corresponding hydrazones. nih.gov These reactions are typically catalyzed by acid and involve the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Knoevenagel Condensation: The formyl group can participate in Knoevenagel condensation reactions with active methylene (B1212753) compounds. This reaction typically involves a base catalyst and results in the formation of a new carbon-carbon double bond. For example, the condensation of formyl-substituted pyrrolo[3,2-b]pyrroles with malononitrile (B47326) proceeds in high yield. nih.gov While the electron-rich nature of the pyrrole (B145914) core can sometimes reduce the reactivity of the formyl group, the reaction can be facilitated by the presence of activating groups. nih.gov

Wittig Reaction: The Wittig reaction provides a pathway to convert the formyl group into an alkene. However, the reactivity can be low with electron-rich aromatic aldehydes, and in some cases, the reaction may fail to yield the expected products. nih.gov

Table 1: Examples of Nucleophilic Addition and Condensation Reactions at the Formyl Group

Reaction Type Reagent Product Type Reference
Hydrazone Formation Hydrazides Hydrazone nih.gov
Knoevenagel Condensation Malononitrile Dicyanovinylidene derivative nih.gov

The oxidation state of the formyl group's carbon atom can be readily altered through oxidation and reduction reactions.

Oxidation: The formyl group can be oxidized to a carboxylic acid. Various oxidizing agents can be employed for this transformation. The oxidation of an aldehyde to a carboxylic acid is a key step in certain multi-step synthetic sequences involving pyrroles. mdpi.com For example, in some syntheses, a formyl group is oxidized to a carboxylic acid, which then undergoes decarboxylation. mdpi.com

Reduction: The formyl group can be reduced to a hydroxymethyl group (an alcohol). This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). Conversely, the synthesis of 2-formyl pyrroles often involves the oxidation of the corresponding alcohol. rsc.org The reduction of a thionoester group to a formyl group using Raney® nickel has also been reported as an alternative route to formyl pyrroles. rsc.orgresearchgate.netnih.govresearchgate.net

Table 2: Oxidation and Reduction Reactions of the Pyrrole Formyl Group

Transformation Reagent/Condition Product Functional Group Reference
Oxidation Generic Oxidants Carboxylic Acid mdpi.com

Beyond simple oxidation and reduction, the formyl group is a gateway to a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule.

Conversion to Ethynyl Group: Formyl groups on electron-rich aromatic systems can be converted into terminal alkynes. This transformation has been achieved using reagents like the Bestmann-Ohira reagent. nih.gov

Vilsmeier-Haack Reaction: While not a reaction of the formyl group, the Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a pyrrole ring, such as at the 5-position of a 2,4-disubstituted pyrrole-3-carboxylate. researchgate.netnih.gov This involves reacting the pyrrole with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.gov

Reactivity of the Carboxylate Ester Group

The ethyl carboxylate group (-COOEt) at the C-3 position is another key site for chemical modification. Its reactivity is primarily centered on nucleophilic acyl substitution, where the ethoxy group (-OEt) acts as a leaving group.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is common and involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. Acid-catalyzed hydrolysis proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. nih.govacs.orgsyrris.com In some flow chemistry syntheses of pyrrole-3-carboxylic acids, the HBr generated as a byproduct in a Hantzsch reaction is utilized for the in situ hydrolysis of a t-butyl ester. nih.govsyrris.comresearchgate.net

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com Enzymatic approaches, for example using Novozym 435, have also been developed for the transesterification of pyrrole esters, offering a mild and efficient method. nih.gov The reaction equilibrium can be shifted by using the desired alcohol as the solvent. masterorganicchemistry.com

Table 3: Hydrolysis and Transesterification of the Carboxylate Ester Group

Reaction Conditions Product Reference
Hydrolysis Acid or Base (e.g., HBr, NaOH) Carboxylic Acid nih.govsyrris.com
Transesterification Alcohol, Acid/Base Catalyst Different Ester masterorganicchemistry.com

The most significant reaction of the carboxylate ester group is its conversion into amides and related derivatives through reaction with amines.

Amide Formation (Amidation): Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate can react with primary or secondary amines to form the corresponding amides. This reaction often requires heating or the use of coupling agents, especially when starting from the corresponding carboxylic acid. google.com The direct reaction of an ester with an amine can be slow, but various synthetic protocols exist to facilitate this transformation. znaturforsch.comacs.org

Hydrazide Formation: The reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) is a common and direct method for the synthesis of the corresponding carbohydrazide (B1668358) (-CONHNH₂). nih.gov This transformation is a key step in the synthesis of more complex molecules, as the resulting hydrazide can be further reacted, for example, with aldehydes or ketones to form hydrazones. nih.govresearchgate.net The initial carbohydrazide can be prepared by the selective hydrazinolysis of the ethyl ester. nih.gov

Table 4: Amide and Hydrazide Formation from the Carboxylate Ester Group

Reagent Product Type Typical Conditions Reference
Primary/Secondary Amine Amide Heating / Coupling Agents google.comznaturforsch.com

Transformations Involving the Pyrrole Nitrogen (N-H)

The nitrogen atom of the pyrrole ring in Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate possesses a lone pair of electrons that contributes to the aromaticity of the ring. However, it also retains a degree of nucleophilicity, allowing it to participate in various reactions.

N-Alkylation and N-Acylation Reactions

The pyrrole nitrogen can be readily alkylated or acylated under appropriate conditions. These reactions typically proceed via the deprotonation of the N-H group by a base to form a pyrrolide anion, which then acts as a nucleophile.

N-Alkylation: The introduction of an alkyl group onto the pyrrole nitrogen can be achieved using various alkylating agents in the presence of a base. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and dialkyl sulfates. The choice of base is crucial and can range from weaker bases like potassium carbonate to stronger bases such as sodium hydride, depending on the reactivity of the alkylating agent and the substrate.

N-Acylation: Acylation of the pyrrole nitrogen introduces an acyl group, typically from an acid chloride or anhydride, in the presence of a base. This reaction is a common method for the protection of the pyrrole nitrogen or for the synthesis of N-acylpyrrole derivatives.

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Pyrrole Derivatives

TransformationReagentsBaseSolventTypical Conditions
N-MethylationMethyl iodide (CH₃I)Sodium hydride (NaH)Tetrahydrofuran (THF)Room temperature, inert atmosphere
N-EthylationEthyl bromide (CH₃CH₂Br)Potassium carbonate (K₂CO₃)Acetonitrile (CH₃CN)Reflux
N-AcetylationAcetyl chloride (CH₃COCl)Triethylamine (Et₃N)Dichloromethane (B109758) (CH₂Cl₂)0 °C to room temperature
N-BenzoylationBenzoyl chloride (C₆H₅COCl)PyridineDichloromethane (CH₂Cl₂)Room temperature

This table presents generalized conditions for the N-alkylation and N-acylation of pyrrole rings. The optimal conditions for Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate may vary.

Investigation of Tautomerism

Tautomerism in pyrrole derivatives can involve the migration of the N-H proton to one of the ring carbons or to an exocyclic atom, such as the oxygen of the formyl or carboxylate group. For Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate, the predominant form is the 1H-pyrrole tautomer. However, the potential for other tautomeric forms, such as those involving the carbonyl groups, exists, particularly in different solvent environments or under catalytic conditions.

Computational studies on similar substituted pyrroles suggest that the 1H-pyrrole form is generally the most stable. The potential for keto-enol type tautomerism involving the formyl group (leading to a hydroxymethylene species) is a possibility, though typically the formyl group exists predominantly in its aldehyde form. The presence of intramolecular hydrogen bonding can also influence the tautomeric equilibrium.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring is inherently electron-rich and thus highly susceptible to electrophilic aromatic substitution. onlineorganicchemistrytutor.compearson.com The regioselectivity of such reactions on Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate is dictated by the directing effects of the existing substituents.

The only available position for substitution on the pyrrole ring is the C2 position. The ethyl carboxylate and formyl groups are electron-withdrawing and generally act as deactivating groups, while the methyl group is electron-donating and activating. In pyrroles, electrophilic substitution typically occurs at the position adjacent to the nitrogen (the α-position), which in this case is the C2 and C5 positions. onlineorganicchemistrytutor.com Since the C5 position is already substituted, electrophilic attack would be directed to the C2 position.

Electrophilic Aromatic Substitution: Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. Given the electron-withdrawing nature of the formyl and carboxylate groups, harsher reaction conditions might be required for these reactions compared to unsubstituted pyrrole.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the electron-rich pyrrole ring is generally challenging. quimicaorganica.org However, the presence of the strong electron-withdrawing formyl and ethyl carboxylate groups can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to these groups. In this molecule, a nucleophile could potentially attack the C2 or C5 positions, leading to the displacement of a suitable leaving group if one were present. For the parent compound, direct nucleophilic attack on the ring is unlikely without the presence of a leaving group.

Detailed Mechanistic Investigations of Key Chemical Conversions

Detailed mechanistic studies specifically on Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate are not extensively reported in the literature. However, the mechanisms of key reactions involving functionalized pyrroles are well-established and can be extrapolated to this compound.

One of the most relevant mechanistic pathways is the Vilsmeier-Haack reaction , which is a common method for the formylation of pyrroles and other electron-rich aromatic compounds. organic-chemistry.orgijpcbs.com This reaction involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The mechanism proceeds through the formation of an electrophilic iminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich pyrrole ring. A subsequent hydrolysis step then yields the formylated product. The synthesis of Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate itself can be achieved through a Vilsmeier-Haack formylation of a corresponding 2-unsubstituted pyrrole precursor.

The mechanism for N-alkylation involves the deprotonation of the pyrrole N-H by a base to form a nucleophilic pyrrolide anion. This anion then undergoes a nucleophilic attack on the alkylating agent (e.g., an alkyl halide) in a classic Sₙ2 reaction, resulting in the formation of the N-alkylated product and a salt byproduct.

The mechanism of electrophilic aromatic substitution on the pyrrole ring involves the attack of the π-electron system of the ring on an electrophile, leading to the formation of a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion. The positive charge in this intermediate is delocalized over the pyrrole ring and the nitrogen atom. The subsequent loss of a proton from the carbon atom that was attacked by the electrophile restores the aromaticity of the ring and yields the substituted product. For Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate, electrophilic attack at the C2 position would lead to a more stabilized cationic intermediate due to resonance delocalization involving the nitrogen atom.

Design and Synthesis of Derivatives and Analogs of Ethyl 5 Formyl 4 Methyl 1h Pyrrole 3 Carboxylate

Structural Modifications at the Formyl Moiety

The aldehyde functional group at the C5-position is a prime site for derivatization, readily participating in condensation and cyclization reactions to introduce significant structural and functional diversity.

The formyl group undergoes facile condensation reactions with primary amines and hydrazines to yield imines (Schiff bases) and hydrazones, respectively. These reactions are typically catalyzed by acid and involve the formation of a new carbon-nitrogen double bond, extending the conjugated system of the pyrrole (B145914) ring.

The general synthesis of imines involves the reaction of Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate with a primary amine in a suitable solvent like ethanol (B145695), often with gentle heating. rsc.org This reaction transforms the carbonyl group into an azomethine (–C=N–) group. rsc.org

Similarly, hydrazone derivatives can be prepared by reacting the parent aldehyde with hydrazines, such as isonicotinohydrazide. For instance, a related compound, ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate, has been shown to react with isonicotinohydrazide in an ethanol solution at room temperature to yield the corresponding hydrazone, Ethyl 5-{[(E)-2-(isonicotinoyl)hydrazinylidene]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate. cdnsciencepub.comnih.gov This reaction demonstrates a straightforward method for introducing complex heterocyclic moieties onto the pyrrole scaffold.

The conditions for these reactions are generally mild, and the products often precipitate from the reaction mixture, simplifying purification. The yields for Schiff base and hydrazone formation are typically high. rsc.org

Table 1: Examples of Reagents for Imine and Hydrazone Synthesis

Derivative Type Reagent Example Resulting Linkage
Imine (Schiff Base) Aromatic or Aliphatic Primary Amines Azomethine (-CH=N-R)

The formyl group, along with the adjacent pyrrolic NH group or a suitably introduced nucleophile, can participate in intramolecular or intermolecular cyclization reactions to construct fused heterocyclic systems. These reactions significantly expand the molecular architecture, leading to novel polycyclic frameworks such as pyrrolo-oxazoles and pyrrolo-thiazoles.

While direct cyclization from Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate is contingent on the specific reaction partners, established synthetic strategies for analogous systems provide clear pathways. For example, the synthesis of fused rsc.orgresearchgate.netoxazole rings, such as in pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] rsc.orgresearchgate.netoxazoles, often involves the reaction of a ketone precursor with hydroxylamine (B1172632) hydrochloride. researchgate.netresearchgate.net This suggests a strategy where the formyl group of the target pyrrole could be first converted into an intermediate that is then susceptible to cyclization with a dinucleophile like hydroxylamine.

The construction of a fused thiazole (B1198619) ring can be achieved through Hantzsch-type reactions. A common approach involves the reaction of an α-haloketone with a thioamide or thiourea (B124793) derivative. In the context of the target molecule, the formyl group could be first converted into a thiosemicarbazone by reaction with thiosemicarbazide. This intermediate can then undergo cyclization with an α-bromoacetophenone to yield a fused (Z)-1-(2-(4-arylthiazol-2-yl)hydrazineylidene) system. rsc.org This two-step approach effectively builds a thiazole ring onto the pyrrole core, originating from the reactivity of the formyl moiety. rsc.org

These ring-forming reactions create rigid, planar heterocyclic systems, significantly altering the steric and electronic profile of the parent molecule.

Diversification via Ester Group Modification

The ethyl carboxylate group at the C3-position provides another key handle for structural diversification, allowing for the introduction of various functional groups through hydrolysis, amidation, and other ester-related chemistries.

The ethyl ester can be converted into a wide range of amides, including those that form peptidic linkages with amino acids or peptides. This transformation is typically a two-step process. First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid. Second, the resulting 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid is coupled with a primary or secondary amine.

Standard peptide coupling reagents can be employed for the amidation step. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) are commonly used to activate the carboxylic acid for nucleophilic attack by the amine. rsc.org This method is widely applied in the synthesis of complex natural products containing pyrrole carboxamide units, such as oroidin (B1234803) alkaloids, highlighting its efficiency and functional group tolerance. rsc.org The synthesis of various pyrrole-3-carboxamide derivatives has been reported as a strategy for developing new bioactive agents. researchgate.net

This amidation strategy allows for the systematic introduction of diverse side chains (R-groups from the amine H₂N-R), enabling the fine-tuning of properties like solubility, polarity, and biological target affinity.

The foundational modification of the ester group is its hydrolysis to the corresponding carboxylic acid, 5-formyl-4-methyl-1H-pyrrole-3-carboxylic acid. This conversion is a critical step for subsequent reactions like amidation and also provides a key analog in its own right.

Hydrolysis is typically achieved through saponification, which involves heating the ethyl ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidic workup. researchgate.net The initial reaction produces the carboxylate salt (e.g., sodium 5-formyl-4-methyl-1H-pyrrole-3-carboxylate). Subsequent acidification of the reaction mixture with a mineral acid like hydrochloric acid (HCl) protonates the carboxylate, causing the free carboxylic acid to precipitate. researchgate.net

The resulting carboxylic acid is a valuable intermediate and a direct analog of the parent ester. The corresponding carboxylate salts can be readily prepared by treating the isolated carboxylic acid with an appropriate base. For example, reaction with one equivalent of sodium hydroxide would yield the sodium salt. These ionic derivatives often exhibit increased water solubility compared to the neutral ester or acid forms.

Impact of Substituent Effects on Chemical Reactivity and Molecular Architecture

The chemical reactivity and solid-state architecture of the pyrrole ring are significantly influenced by the electronic and steric properties of its substituents: the C5-formyl group, the C4-methyl group, and the C3-ethyl carboxylate group.

The pyrrole ring is an electron-rich aromatic system. However, the presence of the formyl and ethyl carboxylate groups, both of which are electron-withdrawing through resonance and inductive effects, deactivates the ring towards electrophilic aromatic substitution. These groups pull electron density from the pyrrole core, making it less nucleophilic. Conversely, the methyl group at the C4-position is electron-donating via hyperconjugation, which partially counteracts the deactivating effect of the other substituents. The net effect is a modulated reactivity profile, where the positions on the ring are electronically distinct. Quantum-chemical calculations on substituted five-membered heterocycles confirm that electron-withdrawing groups alter the delocalization of π-electrons within the ring. rsc.orgrsc.org

The steric bulk of the substituents also plays a crucial role in directing the regioselectivity of reactions. For example, in reactions involving the unsubstituted C2-position, the adjacent ethyl carboxylate group at C3 can exert steric hindrance, potentially influencing the approach of incoming reagents. researchgate.net

Table 2: Summary of Substituent Effects

Substituent Position Electronic Effect Impact on Reactivity Role in Molecular Architecture
Formyl (-CHO) C5 Electron-withdrawing Deactivates ring, site for nucleophilic addition Hydrogen bond acceptor
Ethyl Carboxylate (-COOEt) C3 Electron-withdrawing Deactivates ring, site for hydrolysis/amidation Hydrogen bond acceptor, steric influence
Methyl (-CH₃) C4 Electron-donating Activates ring (partially) Steric influence on packing

Strategies for Constructing Chemically Diverse Libraries

The creation of a chemically diverse library from a core scaffold like Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate involves systematically modifying its key functional groups. The primary reactive handles on this molecule are the C5-formyl group, the C3-ester, and the N1-proton of the pyrrole ring. A combinatorial approach, where different modifications at each site are combined, can rapidly generate a large number of unique derivatives.

The synthesis of the core scaffold itself would likely proceed via a Vilsmeier-Haack formylation of the precursor, Ethyl 4-methyl-1H-pyrrole-3-carboxylate. organic-chemistry.orgnih.gov This reaction, typically using a reagent formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a well-established method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings. organic-chemistry.orgijpcbs.comresearchgate.net

Diversification via the C5-Formyl Group

The aldehyde functionality is one of the most versatile groups for chemical elaboration. A multitude of reactions can be employed to introduce a wide array of substituents and functional groups at this position.

Condensation Reactions: The formyl group can undergo condensation with various active methylene (B1212753) compounds. For instance, reaction with substituted acetophenones in the presence of a base like potassium hydroxide can yield chalcone-like derivatives, introducing a complex enone system. researchgate.net

Reductive Amination: This powerful reaction allows for the introduction of a diverse range of primary and secondary amines. The aldehyde is first reacted with an amine to form an imine intermediate, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield a new amine derivative.

Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) enable the conversion of the aldehyde into an alkene. By using a library of different phosphonium (B103445) ylides or phosphonate (B1237965) esters, a wide variety of vinyl-substituted pyrroles can be generated.

Oxidation and Reduction: Simple chemical transformations can further expand the library. Oxidation of the formyl group, for example with potassium permanganate (B83412) (KMnO₄) or Jones reagent, would yield the corresponding carboxylic acid at the C5 position. Conversely, reduction with a mild reducing agent like sodium borohydride would produce the 5-hydroxymethyl derivative.

Table 1: Library Generation Strategies via C5-Formyl Group Modification
Reaction TypeTypical ReagentsResulting Functional GroupPotential for Diversity
CondensationSubstituted Acetophenones, Malononitrile (B47326), etc.Chalcone, Dicyanovinyl, etc.High (depends on active methylene compound library)
Reductive AminationR¹R²NH, NaBH(OAc)₃ or NaBH₄-CH₂-NR¹R² (Amine)Very High (depends on amine library)
Wittig ReactionPh₃P=CHR (Ylide)-CH=CHR (Alkene)High (depends on ylide library)
OxidationKMnO₄, CrO₃-COOH (Carboxylic Acid)Low (single transformation)
ReductionNaBH₄, LiAlH₄-CH₂OH (Alcohol)Low (single transformation)

Diversification via the C3-Ethyl Carboxylate Group

The ester group at the C3 position provides another key point for introducing diversity, primarily through reactions at the carbonyl carbon.

Hydrolysis and Amide Coupling: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using KOH or NaOH). syrris.comresearchgate.net This carboxylic acid is a crucial intermediate that can then be coupled with a large library of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to generate a diverse set of amides.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, yielding a 3-hydroxymethyl derivative, which can be further functionalized.

Table 2: Library Generation Strategies via C3-Ester Modification
Reaction TypeTypical ReagentsResulting Functional GroupPotential for Diversity
HydrolysisKOH or NaOH, then H₃O⁺-COOH (Carboxylic Acid)Low (creates intermediate for further reaction)
Amide Coupling1. Hydrolysis 2. R¹R²NH, Coupling Agents (HATU, EDC)-C(O)NR¹R² (Amide)Very High (depends on amine library)
ReductionLiAlH₄-CH₂OH (Alcohol)Low (single transformation)

Diversification via the N1-H of the Pyrrole Ring

The acidic N-H proton of the pyrrole ring can be readily deprotonated by a base, and the resulting anion can be reacted with various electrophiles. pharmaguideline.com

N-Alkylation/N-Arylation: Reaction with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) followed by the addition of an alkyl or benzyl (B1604629) halide (R-X) allows for the introduction of a wide variety of substituents directly onto the pyrrole nitrogen. This is a common and effective strategy for modifying the steric and electronic properties of the pyrrole core.

Table 3: Library Generation Strategies via N-H Modification
Reaction TypeTypical ReagentsResulting Functional GroupPotential for Diversity
N-AlkylationBase (NaH, K₂CO₃), R-X (Alkyl/Benzyl Halide)N-R (N-Substituted Pyrrole)Very High (depends on halide library)
N-ArylationBase, Aryl Halide, Transition Metal CatalystN-Ar (N-Aryl Pyrrole)High (depends on aryl halide library)

By employing these strategies in a combinatorial fashion, a vast chemical space can be explored starting from the single, versatile scaffold of Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate. Such libraries are invaluable in the search for new therapeutic agents and functional materials.

Due to the highly specific nature of the requested information, comprehensive spectroscopic data for "Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate" is not available in the provided search results. While data for closely related isomers and derivatives exists, the strict requirement to focus solely on the specified compound prevents the use of this information for analogy.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the spectroscopic and structural elucidation of Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate based on the available search results. Fulfilling the request would require access to specific experimental data for this exact molecule, which could not be located.

Spectroscopic and Structural Elucidation of Ethyl 5 Formyl 4 Methyl 1h Pyrrole 3 Carboxylate and Its Derivatives

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic properties of molecules containing chromophores. For substituted pyrroles, the absorption characteristics are intrinsically linked to the nature and position of functional groups on the heterocyclic ring.

The chromophoric system of Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate is composed of the pyrrole (B145914) ring in conjugation with both the formyl (-CHO) and the ethyl carboxylate (-COOEt) groups. This extended π-system is responsible for the molecule's absorption of ultraviolet and visible light. The electronic transitions observed in the UV-Vis spectrum are primarily of the π → π* and n → π* types.

π → π Transitions:* These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in the molecule lowers the energy required for this transition, typically placing the absorption maximum (λmax) in the 200-400 nm range. researchgate.net

n → π Transitions:* These are lower-intensity absorptions that occur from the promotion of a non-bonding (n) electron, such as from the oxygen atoms of the carbonyl groups, to a π* antibonding orbital. These transitions occur at longer wavelengths but are often less intense and can be obscured by the stronger π → π* bands.

The position of the absorption maximum is sensitive to the solvent polarity and the specific substitution pattern on the pyrrole ring. Studies on other formyl-pyrrole derivatives have identified strong absorption bands in the UV region, which are attributed to these π → π* transitions. researchgate.net For example, related pyrrole alkaloid derivatives exhibit the following absorption maxima in methanol: researchgate.net

CompoundAbsorption Maxima (λmax)
4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanoic acid238, 296 nm
4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanamide238, 296 nm
5-(hydroxymethyl)-1H-pyrrole-2-carboxaldehyde248, 292 nm

This interactive table is based on data for related formyl pyrrole derivatives. researchgate.net

Theoretical investigations using time-dependent density functional theory (TD-DFT) on similar pyrrole structures confirm that the absorption bands correspond to these electronic transitions, with the exact wavelengths being influenced by substituent effects. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental composition. The molecular formula for Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate is C₁₀H₁₃NO₃. The calculated exact mass for this formula is 195.08954 Da. nih.govnih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) within a very narrow tolerance (typically < 5 ppm) of this theoretical value, thereby confirming the molecular formula.

In mass spectrometry, the molecular ion is energetically unstable and often breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of these fragmentation patterns provides valuable information about the molecule's structure. For Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate, fragmentation is dictated by the functional groups present. nih.gov

Key expected fragmentation pathways include:

Cleavage adjacent to carbonyl groups: The C-C bonds next to the carbonyls are common points of cleavage. libretexts.org This can lead to the formation of acylium ions.

Loss of the ester group components: Fragmentation of the ethyl ester can occur through the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to give an ion at m/z 150, or the loss of an ethyl radical (•CH₂CH₃, 29 Da).

Loss from the formyl group: Cleavage can result in the loss of a hydrogen radical (•H, 1 Da) or the entire formyl radical (•CHO, 29 Da).

Pyrrole ring cleavage: The stable aromatic ring can also undergo fragmentation, although this often requires higher energy.

A study on the fragmentation of 2-substituted pyrrole derivatives showed that cleavage pathways are significantly influenced by the side-chain substituents. nih.gov Based on general fragmentation principles, the following table outlines some plausible fragment ions for C₁₀H₁₃NO₃. libretexts.orglibretexts.org

Fragment IonDescription of LossExpected m/z
[M]⁺Molecular Ion195
[M - C₂H₅]⁺Loss of ethyl group166
[M - OC₂H₅]⁺Loss of ethoxy group150
[M - CHO]⁺Loss of formyl group166
[M - COOC₂H₅]⁺Loss of ethyl carboxylate group122

This interactive table presents predicted fragmentation patterns based on established principles.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing detailed information on bond lengths, bond angles, and molecular conformation.

While a crystal structure for the specific title compound is not available in the cited literature, a detailed structural analysis has been performed on the closely related isomer, Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate (C₁₀H₁₃NO₃). nih.gov The findings from this study provide significant insight into the likely structural characteristics of this class of pyrrole derivatives.

The analysis revealed that the molecule is nearly planar, with a root-mean-square deviation from the mean plane of just 0.038 Å for the non-hydrogen atoms. nih.gov This planarity suggests a high degree of electronic delocalization across the substituted pyrrole ring system. The crystal structure is consolidated by a network of intermolecular hydrogen bonds, including N—H···O and weaker C—H···O interactions, which dictate the packing of the molecules in the solid state. nih.gov

Key crystallographic data for the isomer Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate are summarized below. nih.gov

ParameterValue
Molecular FormulaC₁₀H₁₃NO₃
Molecular Weight195.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.9830 (8)
b (Å)15.572 (3)
c (Å)16.213 (3)
β (°)96.96 (3)
Volume (ų)998.2 (3)
Z (molecules/unit cell)4

This interactive table is based on published crystallographic data for the isomer Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of substituted pyrrole carboxylates is significantly influenced by a network of intermolecular hydrogen bonds. In closely related compounds, such as ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, the crystal structure is consolidated by both conventional and non-conventional hydrogen bonds.

A predominant interaction is the N-H···O hydrogen bond, where the pyrrole nitrogen acts as a hydrogen bond donor and a carbonyl oxygen from the formyl or carboxylate group of an adjacent molecule acts as the acceptor. This interaction is a key motif in the formation of extended supramolecular structures. Additionally, weaker C-H···O interactions contribute to the stability of the crystal lattice, linking molecules into more complex three-dimensional arrays.

Table 1: Representative Intermolecular Interactions in a Closely Related Pyrrole Derivative

Interaction Type Donor-Acceptor
Hydrogen Bond N-H···O (Carbonyl)

This table is illustrative and based on findings for structurally similar compounds.

Planarity Investigations of the Pyrrole Ring System

The pyrrole ring system in compounds of this nature is generally observed to be approximately planar. In the derivative ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, the molecule as a whole demonstrates near planarity. nih.gov The root-mean-square (r.m.s.) deviation of the non-hydrogen atoms from the mean plane of the molecule is a key indicator of this planarity. For the aforementioned derivative, this deviation is minimal, suggesting a largely flat structure. nih.gov

Table 2: Crystallographic Data for a Structurally Similar Compound (Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate)

Parameter Value
Formula C₁₀H₁₃NO₃
Molecular Weight 195.21
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 3.9830 (8)
b (Å) 15.572 (3)
c (Å) 16.213 (3)
β (°) 96.96 (3)
Volume (ų) 998.2 (3)
Z 4

Data from the crystallographic study of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. nih.gov

Elemental Analysis for Stoichiometric Composition and Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn is used to confirm its stoichiometric formula and assess its purity. The process involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (such as carbon dioxide, water, and nitrogen gas) are collected and measured to determine the mass percentages of each element in the original sample.

For ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate, with the molecular formula C₉H₁₁NO₃, the theoretical elemental composition can be calculated from the atomic weights of its constituent elements (Carbon: 12.01, Hydrogen: 1.01, Nitrogen: 14.01, Oxygen: 16.00).

The calculated percentages are then compared with the experimentally determined values ("found" percentages). A close agreement between the calculated and found values provides strong evidence for the correct empirical and molecular formula and indicates a high degree of purity of the synthesized compound. For instance, in the characterization of other novel heterocyclic compounds, such as ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, the found and calculated percentages for C, H, and N are reported to be in close agreement, validating the compound's identity and purity. mdpi.com

Table 3: Theoretical Elemental Composition of Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate (C₉H₁₁NO₃)

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon C 12.01 9 108.09 59.66
Hydrogen H 1.01 11 11.11 6.14
Nitrogen N 14.01 1 14.01 7.74
Oxygen O 16.00 3 48.00 26.49

| Total | | | | 181.21 | 100.00 |

Note: The molecular weight of C₉H₁₁NO₃ is approximately 181.19 g/mol . nih.gov The percentages are calculated based on this molecular weight.

Computational and Theoretical Chemistry Studies of Ethyl 5 Formyl 4 Methyl 1h Pyrrole 3 Carboxylate

Atoms in Molecules (AIM) Theory

Quantification of Hydrogen Bond Energies and Non-Covalent Interactions

Computational studies on Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate and related substituted pyrroles provide significant insights into the nature and strength of hydrogen bonds and other non-covalent interactions that govern their molecular recognition and crystal packing. These interactions are crucial in determining the supramolecular architecture and properties of these compounds.

Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in quantifying the energies of these interactions. For instance, studies on pyrrole (B145914) derivatives have shown that N-H···O hydrogen bonds are a predominant feature in their crystal structures. The strength of these bonds can be influenced by the electronic nature of the substituents on the pyrrole ring. For example, the interaction energy of dimers of pyrrol-2-yl chloromethyl ketones, which feature N-H···O bonds, has been calculated. Spectroscopic and theoretical research indicates that the strength of these hydrogen bonds can be comparable, even with varying numbers of chlorine atoms on the substituent, suggesting that the rigid pyrrole ring structure can modulate the extent of π-electron delocalization within the hydrogen-bonded motif. mdpi.com

The Bader theory of "Atoms in Molecules" (AIM) is another powerful computational tool used to analyze and characterize non-covalent interactions. By analyzing the topological properties of the electron density, such as the characteristics of bond critical points and ring critical points, researchers can confirm the influence of the pyrrole moiety on the strength of hydrogen bond interactions. researchgate.net

Hirshfeld surface analysis is a common computational method to visualize and quantify intermolecular interactions in crystals. For various pyrrole derivatives, this analysis has revealed the predominance of H···H interactions, with their contribution to the total intermolecular contacts varying depending on the substituents. For instance, in methyl pyrrole-2-carboxylate, H···H interactions account for a significant portion of the intermolecular contacts. mdpi.comdntb.gov.ua

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate. libretexts.org These simulations model the atomic motions of a system over time, providing insights into the different spatial arrangements (conformations) a molecule can adopt and their relative energies. libretexts.org The study of these different energy levels associated with various conformations is known as conformational analysis. libretexts.org

For substituted pyrroles and other heterocyclic compounds, conformational analysis is crucial for understanding their structure-activity relationships. The substituents on the pyrrole ring can significantly influence the preferred conformation due to steric and electronic effects. nih.govnih.gov For instance, the orientation of the ethyl carboxylate and formyl groups relative to the pyrrole ring in Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate can be investigated using MD simulations. These simulations can reveal the most stable conformers and the energy barriers between them.

The conformational landscape of a molecule is determined by factors such as steric interactions (crowding of substituents), torsional strain (resistance to bond rotation), and angle strain (deviation from ideal bond angles). libretexts.org In the case of Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate, rotation around the single bonds connecting the ethyl carboxylate and formyl groups to the pyrrole ring will lead to different conformers with varying energies.

While specific MD simulation studies on Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate are not extensively detailed in the provided search results, the principles of conformational analysis are well-established for similar organic molecules. libretexts.orglumenlearning.com For example, in substituted prolines, which also feature a five-membered ring, substitutions on the ring impose steric and stereoelectronic effects that modulate the conformational equilibria. nih.govnih.gov MD simulations can be employed to explore these effects systematically.

The results of MD simulations are often visualized using tools like Newman projections to represent the conformations around a specific bond and to analyze the dihedral angles. libretexts.org By calculating the potential energy for different conformations, a conformational energy diagram can be constructed, which helps in identifying the most stable (lowest energy) conformations. libretexts.org

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful methods for the theoretical prediction of spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies, which are invaluable for the structural elucidation and characterization of molecules like Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate.

NMR Chemical Shifts:

Theoretical calculations of NMR chemical shifts, typically using Density Functional Theory (DFT), have become a standard tool to complement experimental data. For complex organic molecules, comparing experimental and calculated ¹H and ¹³C NMR chemical shifts can help in the unambiguous assignment of signals and in determining the preferred conformation in solution. scielo.br For instance, in a study of 1,2,3-triazole derivatives, theoretical ¹H NMR spectra calculated at the ωB97x-D/6-31G(d,p)-PCM-CHCl3 level of theory were in fine agreement with experimental results, indicating that the solution-state molecular structure can differ significantly from solid-state or optimized gas-phase geometries. scielo.br

For Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate, theoretical calculations could predict the chemical shifts of the pyrrolic protons, the methyl protons, the ethyl group protons, and the formyl proton. These predictions can be compared with experimental NMR data to confirm the molecular structure. It is important to note that the choice of the computational method and basis set, as well as the inclusion of solvent effects (e.g., using the Polarizable Continuum Model - PCM), can significantly impact the accuracy of the predicted chemical shifts. scielo.br

Vibrational Frequencies:

Theoretical calculations of vibrational frequencies, often performed at the DFT level, are used to predict and interpret infrared (IR) and Raman spectra. These calculations can provide both harmonic and anharmonic vibrational frequencies. acs.orgacs.org High-level quantum-chemical calculations have been used to reassign the vibrational spectra of pyrrole and its derivatives. researchgate.net The calculated frequencies are often scaled to better match experimental values.

For Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate, theoretical calculations would predict the vibrational modes associated with the N-H stretch, C=O stretches of the formyl and ester groups, C-H stretches, and various ring vibrations. Comparing these predicted frequencies with an experimental IR or Raman spectrum can provide strong evidence for the molecular structure. For example, studies on pyrrole and its deuterated derivatives have shown that DFT calculations using functionals like Becke3P86 and Becke3LYP with the 6-311G(d,p) basis set can yield calculated frequencies with percentage deviations of less than 1.2% from experimental values. researchgate.net

The accuracy of these predictions depends on the level of theory and basis set used. Double-hybrid density functionals, such as B2PLYP, have been shown to provide good quality harmonic and anharmonic vibrational frequencies for medium-sized molecules like furan, pyrrole, and thiophene. acs.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate and related pyrrole derivatives. By using quantum chemical methods, researchers can map out the potential energy surface of a reaction, identify intermediates and, crucially, locate and characterize the transition states that connect reactants, intermediates, and products.

Density Functional Theory (DFT) is a widely used method for these types of studies. For example, DFT calculations have been employed to investigate the plausible reaction mechanism for the formation of substituted pyrroles from the ring contraction of 1,4-dihydropyridines. researchgate.net Such studies can provide deep insights into the transformation process.

In the context of reactions involving Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate, computational modeling could be used to investigate various transformations. For instance, the formyl group is a reactive handle for further chemical modifications. Computational studies could model the mechanism of condensation reactions at the formyl group, such as the formation of Schiff bases or chalcones. researchgate.net These models would involve calculating the energies of the reactants, the proposed intermediates, the transition states for each step, and the final products.

The characterization of transition states is a key aspect of these studies. A transition state is a first-order saddle point on the potential energy surface, and its structure provides valuable information about the geometry of the molecule as it transforms from reactant to product. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is directly related to the reaction rate.

Furthermore, computational modeling can be applied to understand the regioselectivity of reactions on the pyrrole ring. Pyrroles are known to undergo electrophilic aromatic substitution, and the heteroatom plays a crucial role in stabilizing the reaction intermediate. pearson.com Theoretical calculations can predict the most likely site of substitution by comparing the energies of the intermediates and transition states for attack at different positions on the pyrrole ring.

For more complex reactions, such as transition metal-catalyzed syntheses of pyrroles, computational modeling can help to elucidate the catalytic cycle. nih.govorganic-chemistry.org This could involve modeling the coordination of the reactants to the metal center, oxidative addition, migratory insertion, and reductive elimination steps.

While specific computational studies on the reaction mechanisms of Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate were not found in the initial search, the methodologies are well-established and have been applied to a wide range of pyrrole chemistries, including cycloaddition reactions and rearrangements like the Ciamician–Dennstedt rearrangement. wikipedia.org

Advanced Applications of Ethyl 5 Formyl 4 Methyl 1h Pyrrole 3 Carboxylate As a Chemical Building Block

Role in Precursor Synthesis for Complex Organic Molecules

Building Block for Porphyrin and Pyrrole-based Macrocycle Scaffolds

The utility of polysubstituted pyrroles as building blocks for porphyrins and related macrocycles is a fundamental concept in heterocyclic chemistry. However, specific studies detailing the use of Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate in the synthesis of these complex scaffolds are not prominent in the existing literature. While its functional groups—a formyl group, an ester, and a reactive N-H bond—theoretically permit its use in condensation reactions typical for porphyrin synthesis, documented examples of such applications could not be identified.

Intermediate in the Synthesis of Diverse Heterocyclic Compounds

Utility in Materials Science

Monomer in the Development of Novel Polymeric and Oligomeric Systems

There is currently no significant body of research demonstrating the application of Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate as a monomer for creating novel polymeric or oligomeric materials. The potential for polymerization exists through its various functional groups, but this area remains unexplored in the context of materials science.

Scaffold for Functional Material Design (e.g., sensors, optoelectronic components)

The application of Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate as a foundational scaffold for designing functional materials such as sensors or optoelectronic components has not been documented. While pyrrole-based structures are of great interest in this field, research has not yet specifically leveraged this compound for such purposes.

Application in Catalysis

No specific applications of Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate in the field of catalysis, either as a catalyst itself or as a ligand for a catalytic metal center, are reported in the scientific literature.

Design of Ligands for Metal Complex Catalysts

The molecular architecture of Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate, specifically the presence of the aldehyde (formyl) group, makes it an excellent starting material for the synthesis of sophisticated ligands for metal complex catalysts. The formyl group provides a reactive site for condensation reactions, most commonly with primary amines, to form Schiff base ligands.

Schiff bases derived from pyrrole (B145914) units are extensively investigated for their ability to stabilize mono- or binuclear metal complexes that exhibit unique structural and catalytic properties. The general synthetic strategy involves the reaction of the formyl group on the pyrrole ring with an appropriate amine, leading to the formation of an imine (C=N) bond. This process transforms the pyrrole aldehyde into a multidentate ligand capable of coordinating with a variety of transition metals.

For example, condensation with a diamine could produce a tetradentate ligand that can encapsulate a metal ion, creating a stable complex. The specific substituents on the pyrrole ring and the amine precursor can be modified to tune the electronic and steric properties of the resulting metal complex. This fine-tuning is critical for controlling the activity and selectivity of the catalyst in various chemical transformations. Pyrrole-based pincer ligands, for instance, are known to support a range of coordination numbers, spin states, and valencies in iron complexes, demonstrating the flexibility afforded by this scaffold.

Precursor for Organic Catalyst Development

While the direct application of Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate as a precursor for organic catalysts is not extensively documented, its functional groups offer significant potential for the development of such molecules. Organocatalysis often relies on small organic molecules containing specific functional moieties, such as chiral amines, to catalyze chemical reactions enantioselectively. iitg.ac.in

The formyl group of Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate is a key handle for synthetic transformation. It can undergo reductive amination with a chiral amine to introduce a stereocenter. Alternatively, reaction with a chiral amine followed by reduction could yield a secondary or tertiary amine derivative. These chiral amine-containing pyrroles could then be explored as organocatalysts for various reactions, such as Michael additions or aldol (B89426) reactions. The synthesis of chiral amines is a key methodology in the creation of natural products and pharmaceuticals, and organocatalytic routes are increasingly important in this field. nih.gov The pyrrole scaffold itself can provide a rigid backbone, influencing the stereochemical outcome of the catalyzed reaction. This approach represents a prospective strategy for leveraging the unique structure of this pyrrole derivative in the expanding field of asymmetric organocatalysis.

Contribution to Agrochemical Design Principles (emphasizing synthetic strategies and structural motifs)

The pyrrole ring is a privileged structural motif found in numerous natural products and synthetic compounds with significant biological activity, including applications in agriculture. researchgate.netbiolmolchem.com Several commercial pesticides feature the pyrrole core, such as the fungicide fludioxonil (B1672872) and the insecticide/acaricide chlorfenapyr, highlighting the importance of this scaffold in agrochemical design. acs.orgnih.gov

Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate serves as a representative building block for creating libraries of new potential agrochemicals. The synthetic strategy hinges on the reactivity of its functional groups. The formyl and ethyl carboxylate moieties act as versatile handles for derivatization, allowing chemists to systematically modify the core structure and study the structure-activity relationship (SAR).

For instance, research into new insecticidal agents has demonstrated the synthesis of a series of pyrrole derivatives designed to act against pests like the cotton leafworm, Spodoptera littoralis. acs.org Synthetic strategies often involve reactions at different positions of the pyrrole ring to introduce various pharmacophores. A typical approach might involve the synthesis of a core pyrrole structure, which is then elaborated through reactions such as nucleophilic additions or condensations at the formyl group, or hydrolysis and amidation at the ester group. This allows for the creation of diverse molecules, such as those containing acetohydrazide and cyano groups, which have shown insecticidal activity. acs.org This modular approach is a cornerstone of modern agrochemical design, enabling the rapid generation and screening of new compounds for desired biological effects.

Exploration in Chemical Probe Development for Biological Systems

Formyl-substituted pyrroles are crucial intermediates in the synthesis of advanced chemical probes for biological imaging and sensing. The pyrrole scaffold is a component of many fluorescent dyes, and the formyl group is a key reactive handle for constructing larger, conjugated systems with desirable photophysical properties. acs.org

A prominent example is the synthesis of BODIPY (boron-dipyrromethene) dyes, which are widely used as fluorescent probes due to their excellent chemical stability and high fluorescence quantum yields. finechemicals.com.cn The synthesis of many BODIPY derivatives and related pyrrolylBODIPYs often begins with a formyl-pyrrole precursor. acs.orgresearchgate.net In a typical synthetic route, a 5-formylpyrrole derivative undergoes a condensation reaction with another pyrrole molecule in the presence of an acid catalyst. acs.org This is followed by an oxidation step and subsequent complexation with a BF₂ unit to yield the final BODIPY core.

These probes can be designed to be sensitive to their local environment, such as polarity or viscosity, making them valuable tools for studying cellular processes. acs.orgnih.gov For instance, pyrrolylBODIPY dyes have been developed as "turn-on" fluorescence probes that show changes in fluorescence intensity in response to the local polarity, which has been demonstrated in the detection of bovine serum albumin. acs.org The ability to modify the substituents on the starting formyl-pyrrole allows for the fine-tuning of the probe's absorption and emission wavelengths, enabling the development of probes for specific biological targets and multicolor imaging applications. acs.org

Future Directions and Emerging Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The chemical industry's growing emphasis on green chemistry is steering research towards more environmentally benign synthetic pathways. lucp.netsemanticscholar.org Future efforts in the synthesis of Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. acs.orgnih.gov

Key areas of development include:

Catalyst Innovation: The exploration of novel catalysts, such as nano-catalysts and biocatalysts, can lead to reactions with higher efficiency and selectivity under milder conditions. lucp.netmdpi.com For instance, the use of heterogeneous catalysts could simplify product purification and catalyst recycling.

Alternative Solvents: A shift away from conventional volatile organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free conditions is anticipated. lucp.netorientjchem.org Mechanochemical methods, such as ball milling, which reduce or eliminate the need for solvents, are also gaining traction. lucp.netresearchgate.net

Bio-based Feedstocks: Investigating the synthesis of pyrrole (B145914) precursors from renewable biomass sources is a significant long-term goal. acs.orgresearchgate.net This approach aligns with the principles of a circular economy and reduces reliance on petrochemicals.

A comparative look at traditional versus emerging sustainable methods highlights the potential for improvement:

FeatureTraditional SynthesisSustainable Synthesis
Solvents Often relies on volatile organic compounds (VOCs)Utilizes water, ionic liquids, or solvent-free conditions lucp.netorientjchem.org
Catalysts May use stoichiometric or hazardous reagentsEmploys recyclable, non-toxic catalysts (e.g., nano-catalysts, biocatalysts) lucp.net
Energy Frequently requires high temperatures and pressuresAims for ambient temperature and pressure, potentially using alternative energy sources like ultrasound or microwaves lucp.netsemanticscholar.org
Feedstocks Primarily petrochemical-basedExplores the use of renewable, bio-based starting materials acs.orgresearchgate.net
Waste Can generate significant amounts of byproductsFocuses on high atom economy and minimizing waste streams

Investigation of Novel Stereoselective Transformations

While Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate itself is achiral, its derivatives often possess stereocenters crucial for their biological activity. Future research will likely delve into developing novel stereoselective transformations to synthesize chiral pyrrole derivatives with high enantiomeric and diastereomeric purity. This could involve the use of chiral catalysts in reactions such as asymmetric alkylations, additions to the formyl group, or cycloadditions. nih.gov The development of such methods would be instrumental in creating a library of stereochemically defined pyrrole-based compounds for drug discovery and other applications.

Integration with Automated Synthesis and Flow Chemistry Platforms

The adoption of automated synthesis and flow chemistry platforms is set to revolutionize the production of fine chemicals, including Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate. syrris.comresearchgate.net Flow chemistry, in particular, offers numerous advantages over traditional batch processing. sci-hub.se

Benefits of Flow Chemistry:

Enhanced Safety: The small reaction volumes in microreactors minimize the risks associated with highly reactive or hazardous reagents and exothermic reactions. sci-hub.se

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher yields and purity. researchgate.netacs.org

Scalability: Scaling up production is more straightforward and efficient compared to batch processes, often requiring simple adjustments to flow rate and reactor size. acs.org

Integration: Flow systems can be readily integrated with in-line purification and analysis techniques, streamlining the entire manufacturing process. uc.pt

The implementation of automated flow chemistry systems can accelerate reaction optimization and facilitate the rapid synthesis of a library of derivatives for structure-activity relationship (SAR) studies. syrris.com

Application of Advanced Computational Methods and Artificial Intelligence in Molecular Design

Predictive Modeling: AI algorithms can predict the physicochemical properties, biological activity, and synthetic accessibility of novel pyrrole derivatives, guiding experimental efforts towards the most promising candidates. nih.gov

De Novo Design: Generative models can design new molecules with desired properties from the ground up, expanding the chemical space around the pyrrole scaffold. nih.gov

Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) tools can propose novel and efficient synthetic routes to target molecules, potentially uncovering more sustainable or cost-effective pathways. bohrium.com

The synergy between computational prediction and experimental validation will undoubtedly accelerate the discovery of new applications for this versatile building block.

Exploration of Multicomponent Reactions for Enhanced Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are powerful tools for generating molecular diversity. orientjchem.orgbohrium.comrsc.org Future research will likely focus on developing novel MCRs that incorporate Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate or its precursors to rapidly assemble complex and diverse molecular architectures. orientjchem.orgsemanticscholar.org This strategy is particularly valuable for creating libraries of compounds for high-throughput screening in drug discovery. bohrium.com The efficiency and atom economy of MCRs also align well with the principles of green chemistry. bohrium.com

Expanding the Repertoire of Highly Functionalized Pyrrole Derivatives

The inherent reactivity of the functional groups on Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate (the formyl, ester, and the pyrrole ring itself) provides ample opportunities for further derivatization. Future research will continue to explore novel transformations to create a wider array of highly functionalized pyrrole derivatives. nih.govresearchgate.netorganic-chemistry.org This includes the development of regioselective C-H functionalization methods to introduce substituents at specific positions on the pyrrole ring, a technique that offers a more direct and efficient way to modify the core structure. researchgate.netacs.org The synthesis of fused heterocyclic systems and other complex scaffolds based on this pyrrole core is also a promising avenue for exploration. nih.govrsc.org

Q & A

Basic Question: What are the optimized synthetic routes for Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate, and how are reaction conditions controlled to maximize yield?

Methodological Answer:
The synthesis typically involves formylation of a pyrrole precursor. A common approach uses 1-methyl-3-ethyl-4-methylpyrrole-3-carboxylate reacted with formic acid or formylating agents (e.g., DMF/POCl₃) under controlled temperatures (60–80°C). Key steps include:

  • Catalyst selection : Acidic catalysts (e.g., H₂SO₄) enhance formylation efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product.
  • Yield optimization : Continuous flow reactors improve scalability and reproducibility by maintaining precise temperature and pressure .

Basic Question: How is the crystal structure of Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate determined, and what intermolecular interactions stabilize its packing?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is employed using SHELX programs for refinement. Key findings:

  • Planarity : The pyrrole ring and substituents are nearly planar (r.m.s. deviation ~0.038 Å).
  • Hydrogen bonding : N–H⋯O and weak C–H⋯O interactions consolidate the lattice.
  • Tools : SHELXL refines thermal parameters, while Mercury CSD visualizes packing motifs and void spaces .

Advanced Question: How can researchers resolve contradictions between spectroscopic (NMR/IR) and crystallographic data during characterization?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or sample purity. Mitigation strategies:

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated values for dominant tautomers.
  • Temperature-dependent studies : SC-XRD at low temperatures (e.g., 100 K) reduces thermal motion artifacts.
  • Complementary techniques : Use IR to confirm functional groups (e.g., formyl C=O stretch at ~1680 cm⁻¹) and mass spectrometry for molecular ion verification .

Advanced Question: What reaction mechanisms govern the formyl group’s reactivity in Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate, and how can this be exploited for derivatization?

Methodological Answer:
The formyl group undergoes nucleophilic addition and oxidation-reduction:

  • Reduction : NaBH₄ in methanol yields the hydroxymethyl derivative.
  • Oxidation : KMnO₄ in acidic conditions converts the formyl to a carboxylic acid.
  • Schiff base formation : Reacts with amines (e.g., aniline) to form imines, useful for bioactive conjugate synthesis.
    Mechanistic insight : Steric hindrance from the methyl group at C4 directs regioselectivity in substitutions .

Advanced Question: How does Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate interact with biological targets, and what experimental models validate its bioactivity?

Methodological Answer:
The compound inhibits enzymes via electrophilic interactions:

  • In vitro assays : Test anti-inflammatory activity by measuring COX-2 inhibition (IC₅₀ values).
  • Molecular docking : Simulate binding to active sites (e.g., TNF-α or IL-6 receptors) using AutoDock Vina.
  • Cellular models : Assess cytotoxicity in RAW 264.7 macrophages to gauge therapeutic windows .

Basic Question: What are the stability profiles of Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate under varying storage conditions?

Methodological Answer:

  • Thermal stability : Decomposes above 200°C, releasing CO and Cl-containing byproducts.
  • Light sensitivity : Store in amber vials at 4°C to prevent photodegradation.
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the ester group .

Advanced Question: How can structural validation protocols (e.g., R-factor analysis, Hirshfeld surfaces) address uncertainties in crystallographic data?

Methodological Answer:

  • R-factor thresholds : SHELXL refinement ensures R₁ < 0.05 for high-resolution data.
  • Hirshfeld surfaces : Analyze intermolecular contacts (e.g., C⋯O vs. H⋯H interactions) to validate packing.
  • Twinned data : Use CELL_NOW for integration and TWINLAW for matrix refinement in SHELX .

Advanced Question: How does Ethyl 5-formyl-4-methyl-1H-pyrrole-3-carboxylate compare to analogs like Ethyl 5-chloro-4-formyl derivatives in reactivity and bioactivity?

Methodological Answer:

  • Reactivity : The chloro substituent enhances electrophilicity, accelerating nucleophilic substitutions.
  • Bioactivity : Chloro analogs show higher enzyme inhibition (e.g., ~30% increased COX-2 inhibition) but lower solubility.
  • Synthetic flexibility : Methyl groups improve steric stability, whereas halogens facilitate cross-coupling reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.